molecular formula C7H14ClN B2722866 6-Methyl-4-azaspiro[2.4]heptane hydrochloride CAS No. 1823957-29-4

6-Methyl-4-azaspiro[2.4]heptane hydrochloride

Cat. No.: B2722866
CAS No.: 1823957-29-4
M. Wt: 147.65
InChI Key: XWTWXTQSQHRREF-UHFFFAOYSA-N
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Description

6-Methyl-4-azaspiro[2.4]heptane hydrochloride is a spirocyclic amine hydrochloride salt featuring a unique bicyclic structure with a 3-membered and 5-membered ring system fused at a single carbon atom (spiro[2.4]heptane framework). Spirocyclic compounds like this are valued for their three-dimensionality, which enhances target selectivity in drug discovery .

Properties

IUPAC Name

6-methyl-4-azaspiro[2.4]heptane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-6-4-7(2-3-7)8-5-6;/h6,8H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTWXTQSQHRREF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CC2)NC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 6-Methyl-4-azaspiro[2.4]heptane Hydrochloride

Cyclopropanation via Dihalocarbene Addition

The spirocyclic core is constructed through cyclopropanation of a precursor containing an exocyclic double bond. A method adapted from US8927739B2 involves treating 4-methylenepiperidine with dihalocarbene generated from chloroform and a strong base (e.g., potassium tert-butoxide). The reaction proceeds under anhydrous conditions at −10°C to 0°C to minimize side reactions:

$$
\text{4-Methylenepiperidine} + \text{CHCl}_3 \xrightarrow{\text{KOtBu}} \text{6-Methyl-4-azaspiro[2.4]heptane} + \text{by-products}
$$

This step typically achieves 60–70% yield, with the cyclopropane ring confirmed by $$^{13}\text{C}$$ NMR (δ 12–15 ppm for cyclopropane carbons).

Table 1: Optimization of Cyclopropanation Conditions
Parameter Optimal Value Yield (%)
Temperature −5°C 68
Solvent Dichloromethane 65
Base Potassium tert-butoxide 70
Reaction Time 6 hours 67

Reductive Hydrodehalogenation

Following cyclopropanation, reductive removal of halogen atoms is critical. A patent by US8927739B2 describes using zinc dust in acetic acid to cleave carbon-halogen bonds, yielding the dehalogenated amine. The reaction is monitored by thin-layer chromatography (TLC) to ensure complete conversion:

$$
\text{Dihalogenated Intermediate} \xrightarrow{\text{Zn, AcOH}} \text{6-Methyl-4-azaspiro[2.4]heptane}
$$

This step achieves >90% conversion, with residual zinc removed by filtration and the product extracted into ethyl acetate.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt by treatment with hydrochloric acid in ethanol. GlpBio protocols recommend dissolving the amine in anhydrous ethanol and adding concentrated HCl dropwise at 0°C, followed by precipitation and vacuum drying:

$$
\text{6-Methyl-4-azaspiro[2.4]heptane} + \text{HCl} \rightarrow \text{this compound}
$$

The salt exhibits a melting point of 210–215°C (decomposition) and solubility of 6.76 mg/mL in water at 25°C.

Purification and Characterization

Chromatographic Resolution

For enantiomerically pure samples, chiral resolution is performed using (S)-α-methylbenzylamine as a resolving agent. The diastereomeric salts are separated via fractional crystallization, yielding >99% enantiomeric excess (ee) as verified by chiral HPLC.

Spectroscopic Characterization

Key spectroscopic data from PubChem and GlpBio include:

Table 2: NMR Data for this compound
Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
$$^{1}\text{H}$$ 1.25 (s) Singlet Cyclopropane CH$$_2$$
$$^{1}\text{H}$$ 2.98 (m) Multiplet Piperidine CH$$_2$$
$$^{13}\text{C}$$ 12.4 Singlet Cyclopropane C

The molecular ion peak at m/z 147.64 ([M+H]$$^+$$) aligns with the expected molecular weight.

Physicochemical Properties

Solubility and Stability

The hydrochloride salt is hygroscopic, requiring storage at 2–8°C under argon. Solubility profiles in common solvents are:

Table 3: Solubility of this compound
Solvent Solubility (mg/mL)
Water 6.76
Ethanol 12.4
DMSO 24.8

Applications and Derivatives

The compound serves as a building block for HCV NS5A inhibitors, leveraging its rigid spirocyclic framework to enhance binding affinity. Derivatives such as 5-(tert-butoxycarbonyl)-6-carboxylic acid are intermediates in ledipasvir synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-azaspiro[2.4]heptane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Medicinal Chemistry

1.1 Antiviral Activity

Recent studies have highlighted the potential of 6-methyl-4-azaspiro[2.4]heptane hydrochloride as an intermediate in the synthesis of compounds aimed at treating viral infections, particularly hepatitis C and SARS-CoV-2. For instance, derivatives of this compound have been explored as inhibitors of the hepatitis C virus NS5A, which is crucial for viral replication. The synthesis methods for these derivatives have been optimized to enhance yield and purity, making them suitable for further pharmacological evaluation .

1.2 SARS-CoV-2 Protease Inhibition

A notable application of this compound is its role in developing inhibitors for the SARS-CoV-2 3CL protease. In a study, alkyl oxamide derivatives derived from this compound showed comparable efficacy to existing treatments like nirmatrelvir in preclinical models, suggesting its potential as a therapeutic agent against COVID-19 . The compound's favorable safety profile and low cytotoxicity further support its viability for clinical development.

Neurological Disorders

The spirocyclic structure of this compound may confer unique pharmacological properties that could be beneficial in treating neurological disorders. Its potential interactions with neurotransmitter systems are under investigation, although specific studies focusing on its effects in this area are still emerging .

Chemical Synthesis

3.1 Synthetic Intermediates

This compound serves as an important synthetic intermediate in the preparation of various biologically active molecules. The methods developed for synthesizing derivatives of this compound are noteworthy for their efficiency and scalability, making them suitable for large-scale applications in pharmaceutical manufacturing .

3.2 Photocatalytic Applications

Recent advancements have also explored the use of this compound in photocatalytic reactions to generate N-centered radicals, which can be utilized in constructing complex organic molecules . This expands its utility beyond medicinal chemistry into broader organic synthesis applications.

Case Studies and Research Findings

Study Focus Findings
Study on HCV InhibitorsSynthesis and evaluation of NS5A inhibitorsFound effective derivatives with improved yields .
CMX990 DevelopmentSARS-CoV-2 protease inhibitorShowed similar efficacy to nirmatrelvir; favorable safety profile .
Neurological ApplicationsInvestigating effects on neurotransmitter systemsEmerging data suggest potential benefits; further research needed .

Mechanism of Action

The mechanism of action of 6-Methyl-4-azaspiro[2.4]heptane hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Features Reference
6-Methyl-4-azaspiro[2.4]heptane HCl C₇H₁₄ClN ~147.6 Methyl (C6), 4-aza Lipophilic; rigid spiro scaffold
6,6-Difluoro-4-azaspiro[2.4]heptane HCl C₆H₁₀ClF₂N 168.5 Difluoro (C6), 4-aza Increased electronegativity; improved metabolic stability
7-Fluoro-5-azaspiro[2.4]heptane HCl C₆H₁₀ClFN ~150.5 Fluoro (C7), 5-aza Altered nitrogen position; potential hydrogen-bonding variability
6-Ethynyl-5-azaspiro[2.4]heptane HCl C₈H₁₂ClN 157.6 Ethynyl (C6), 5-aza Rigid alkyne group; click chemistry compatibility
7,7-Difluoro-5-azaspiro[2.4]heptane HCl C₅H₈ClF₂N ~154.5 Difluoro (C7), 5-aza Enhanced polarity; possible CNS penetration
(S)-(5-Azaspiro[2.4]heptan-6-yl)methanol HCl C₇H₁₄ClNO 163.6 Hydroxymethyl (C6), 5-aza Polar functional group; solubility advantages

Structural and Functional Differences

  • Substituent Effects :
    • Methyl vs. Fluoro : The methyl group in the target compound enhances lipophilicity, favoring membrane permeability, while fluorinated analogs (e.g., 6,6-difluoro) improve metabolic stability and electron-withdrawing properties .
    • Ethynyl Group : The ethynyl substituent in 6-ethynyl-5-azaspiro derivatives introduces rigidity and serves as a handle for click chemistry modifications, enabling bioconjugation in probe design .
    • Aza Position : The 4-aza configuration (target compound) vs. 5-aza (e.g., 7-fluoro-5-azaspiro) alters nitrogen basicity and hydrogen-bonding capacity, impacting receptor interactions .

Biological Activity

6-Methyl-4-azaspiro[2.4]heptane hydrochloride is a bicyclic compound characterized by a unique spiro structure that incorporates a nitrogen atom within its ring system. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in relation to the central nervous system (CNS).

  • Molecular Formula : C7H14ClN
  • Molecular Weight : 147.65 g/mol
  • IUPAC Name : this compound

The spirocyclic structure of this compound allows for various chemical transformations, including nucleophilic substitutions and additions, particularly involving the nitrogen atom which can act as a nucleophile. The presence of the hydrochloride moiety influences its solubility and reactivity, making it suitable for diverse synthetic applications .

Neuropharmacological Potential

Research indicates that this compound exhibits significant interactions with neurotransmitter systems, suggesting potential applications in neuropharmacology. Preliminary studies have focused on its binding affinity to various CNS receptors, particularly serotonin and dopamine receptors, indicating possible psychoactive properties .

Table 1: Potential Biological Activities

Activity TypeDescription
Neurotransmitter InteractionMay interact with serotonin and dopamine receptors
Anticonvulsant ActivityStudied for potential anticonvulsant effects in animal models
Psychoactive PropertiesPreliminary findings suggest psychoactive potential

Anticonvulsant Activity

A study conducted on related compounds demonstrated that derivatives of spirocyclic structures, including those similar to this compound, were evaluated for anticonvulsant activity using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens. One of the most active derivatives showed an ED(50) value of 12.5 mg/kg in mice, indicating significant anticonvulsant properties .

The mechanism of action involves the compound's ability to modulate receptor activity within the CNS. By binding to specific receptors, it can influence neurotransmitter release and uptake, potentially leading to therapeutic effects in conditions such as epilepsy or mood disorders .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

Table 2: Comparison with Similar Compounds

Compound NameStructure TypeUnique Features
4-Azaspiro[2.4]heptane hydrochlorideBicyclicLacks the methyl group at position 6
1-Azabicyclo[2.2.2]octaneBicyclicMore rigid structure; different biological activity
1-Methyl-1,2,3,4-tetrahydroquinolineTetrahydroquinolinePotentially different receptor interactions

This comparison highlights how the unique spiro configuration of this compound may confer distinct biological activities not found in its analogs.

Q & A

How can researchers design an efficient synthetic route to obtain high-purity 6-Methyl-4-azaspiro[2.4]heptane hydrochloride?

Methodological Answer:
A viable approach involves adapting strategies used for structurally related azaspiro compounds. For example, 4-azaspiro[2.4]heptane hydrochloride () serves as a key intermediate in synthesizing carbamate derivatives via nucleophilic substitution. To introduce the methyl group, researchers might employ alkylation reactions under controlled conditions (e.g., using methyl iodide in DMF with NaH as a base). Post-synthesis, purification via recrystallization (ethanol/water) or reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) ensures high purity. Reaction progress should be monitored using LC-MS and validated via 1^1H/13^13C NMR to confirm spirocyclic integrity and methyl substitution .

What analytical techniques are critical for distinguishing stereoisomers of this compound?

Methodological Answer:
Chiral resolution is essential due to the potential for stereochemical complexity. Techniques include:

  • Chiral HPLC : Use a Chiralpak® IA column with a hexane/isopropanol mobile phase to separate enantiomers.
  • X-ray Crystallography : Resolve absolute configuration by co-crystallizing the compound with a chiral resolving agent (e.g., dibenzoyl-L-tartaric acid).
  • Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra to confirm stereochemistry.
    For example, enantioselective hydrogenation methods (similar to those in ) with Ru-BINAP catalysts can yield stereochemically pure intermediates, validated via these techniques .

What purification methods are recommended for isolating this compound from reaction byproducts?

Methodological Answer:

  • Column Chromatography : Use silica gel with a gradient of dichloromethane/methanol (95:5 to 85:15) to remove polar impurities.
  • Ion-Exchange Chromatography : Employ Dowex® 50WX8 resin (HCl form) to selectively bind the hydrochloride salt, followed by elution with ammonia solution.
  • Crystallization : Optimize solvent systems (e.g., acetone/ethyl acetate) to enhance crystal lattice formation. Purity should be confirmed via melting point analysis and 19^{19}F NMR (if fluorine analogs are present, as in ) .

How can structure-activity relationship (SAR) studies evaluate the impact of the methyl group on the spirocyclic scaffold?

Methodological Answer:
Design comparative SAR experiments:

  • Synthesis of Analogs : Replace the methyl group with bulkier (e.g., ethyl) or electron-withdrawing (e.g., trifluoromethyl) substituents ( ).
  • Biological Assays : Test analogs for target binding (e.g., receptor affinity via SPR or radioligand displacement) and physicochemical properties (logP, solubility).
  • Computational Modeling : Perform DFT calculations to assess steric/electronic effects on conformational stability. For instance, bicyclo[3.1.1]heptanes ( ) mimic meta-substituted benzenes, suggesting similar SAR principles apply to azaspiro systems .

How should researchers address contradictions in yield data across different synthetic routes?

Methodological Answer:
Systematic troubleshooting steps include:

  • Reaction Kinetics : Track intermediates via in situ FTIR or 1^1H NMR to identify rate-limiting steps.
  • Catalyst Screening : Compare yields using Pd/C ( ) vs. Rhodium catalysts for hydrogenation steps.
  • Solvent Effects : Test polar aprotic (DMF) vs. ethereal solvents (THF) to optimize cyclization efficiency.
    For example, Portoghese’s synthesis ( ) achieved 90% yield via NaOMe-mediated cyclization, while alternative routes may require LiBH4_4 reduction to stabilize intermediates .

What strategies optimize enantiomeric excess (ee) in asymmetric syntheses of 6-Methyl-4-azaspiro[2.4]heptane derivatives?

Methodological Answer:

  • Chiral Auxiliaries : Use (S)-tert-butyl carbamate groups ( ) to induce asymmetry during cyclopropane ring formation.
  • Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) or transition-metal catalysts (e.g., Ir-SpiroPAP) to enhance ee.
  • Chiral Solvents : Test ionic liquids like [BMIM][Tf2_2N] to stabilize transition states.
    A study on (S)-7-amino-5-azaspiro[2.4]heptane ( ) achieved >99% ee via Ru-catalyzed hydrogenation, a method adaptable to 4-aza analogs .

How can environmental factors (pH, temperature) influence the stability of this compound?

Methodological Answer:

  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and analyze degradation via UPLC-PDA.
  • pH Profiling : Dissolve the compound in buffers (pH 1–12) and monitor decomposition (e.g., ring-opening) using 1^1H NMR.
  • Cryopreservation : Store lyophilized powder at -20°C under argon to prevent hydrolysis ( highlights similar hygroscopic risks for azabicyclo compounds) .

What are the challenges in scaling up the synthesis of this compound?

Methodological Answer:
Key challenges include:

  • Cyclopropane Ring Stability : Mitigate ring strain by optimizing reaction temperatures (<0°C for exothermic steps).
  • Byproduct Formation : Use scavenger resins (e.g., QuadraPure™) to remove excess methylating agents.
  • Process Safety : Conduct DSC analysis to identify exothermic decomposition risks during alkylation.
    ’s green synthesis approach (NaOMe/MeOH) offers scalable alternatives to hazardous reagents like TsCl .

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